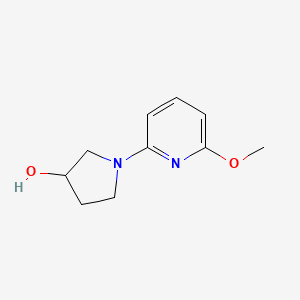![molecular formula C13H16N2 B14800432 Spiro[4H-imidazole-4,2'(1'H)-naphthalene], 1,3',4',5-tetrahydro-7'-methyl-](/img/structure/B14800432.png)
Spiro[4H-imidazole-4,2'(1'H)-naphthalene], 1,3',4',5-tetrahydro-7'-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Spiro[4H-imidazole-4,2’(1’H)-naphthalene], 1,3’,4’,5-tetrahydro-7’-methyl- is a spirocyclic compound that features a unique structure combining an imidazole ring and a naphthalene moiety. Spirocyclic compounds are of significant interest in medicinal chemistry due to their three-dimensional structure, which can enhance biological activity and selectivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of spirocyclic compounds like Spiro[4H-imidazole-4,2’(1’H)-naphthalene], 1,3’,4’,5-tetrahydro-7’-methyl- often involves the use of [1,5]-hydride shift reactions. For instance, the treatment of benzylideneimidazolones with titanium tetrachloride can lead to the formation of spirocyclic derivatives . The reaction typically proceeds under inert atmosphere and requires heating in solvents like dichloroethane .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Spiro[4H-imidazole-4,2’(1’H)-naphthalene], 1,3’,4’,5-tetrahydro-7’-methyl- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include Lewis acids like titanium tetrachloride for cyclization reactions , and other reagents like scandium triflate for [1,5]-hydride shift reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, treatment with titanium tetrachloride can lead to the formation of spirocyclic thiochromane derivatives .
Wissenschaftliche Forschungsanwendungen
Spiro[4H-imidazole-4,2’(1’H)-naphthalene], 1,3’,4’,5-tetrahydro-7’-methyl- has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antibacterial and antiepileptic properties.
Medicine: Investigated for its potential as a drug candidate due to its unique three-dimensional structure.
Industry: Used in the development of new materials and catalysts.
Wirkmechanismus
The mechanism of action of Spiro[4H-imidazole-4,2’(1’H)-naphthalene], 1,3’,4’,5-tetrahydro-7’-methyl- involves its interaction with specific molecular targets. The compound’s unique structure allows it to fit into binding sites on proteins and enzymes, potentially inhibiting or activating their function. The exact molecular pathways involved depend on the specific biological context and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Spiro[imidazole-4,3’-thiochroman]ones: These compounds also feature a spirocyclic structure and are synthesized using similar methods.
Spiro[imidazole-4,3’-quinolin]ones: These compounds are synthesized from benzylideneimidazolones and exhibit similar biological activities.
Uniqueness
Spiro[4H-imidazole-4,2’(1’H)-naphthalene], 1,3’,4’,5-tetrahydro-7’-methyl- is unique due to its combination of an imidazole ring and a naphthalene moiety, which provides a distinct three-dimensional structure that can enhance its biological activity and selectivity.
Eigenschaften
Molekularformel |
C13H16N2 |
|---|---|
Molekulargewicht |
200.28 g/mol |
IUPAC-Name |
6'-methylspiro[1,4-dihydroimidazole-5,3'-2,4-dihydro-1H-naphthalene] |
InChI |
InChI=1S/C13H16N2/c1-10-2-3-11-4-5-13(7-12(11)6-10)8-14-9-15-13/h2-3,6,9H,4-5,7-8H2,1H3,(H,14,15) |
InChI-Schlüssel |
NRGOCGDSGZTYDK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(CCC3(C2)CN=CN3)C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


amino}-N-cyclohexylbenzamide](/img/structure/B14800349.png)
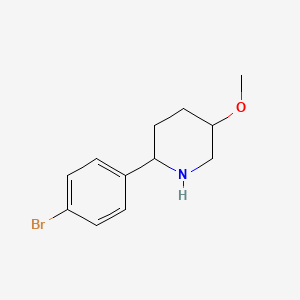
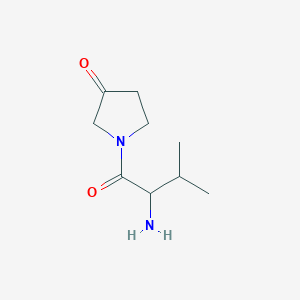
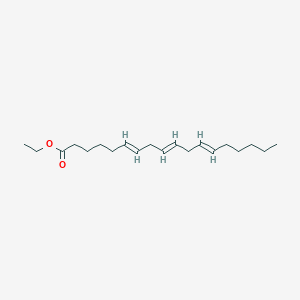
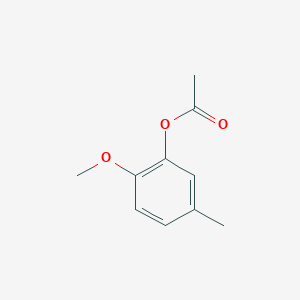
![tert-butyl N-[1-[4-(7-chloro-4-methoxyisoquinolin-1-yl)oxy-2-[[(1R)-1-(cyclopropylsulfonylcarbamoyl)-2-ethenylcyclopropyl]carbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate](/img/structure/B14800373.png)
![N-[[5-[3-(4,6-difluoro-1H-benzimidazol-2-yl)-2,3,3a,4,5,6,7,7a-octahydro-1H-indazol-5-yl]-4-methylpyridin-3-yl]methyl]ethanamine](/img/structure/B14800379.png)
![3-Bromo-5,5,8,8-tetramethyl-6,7-dihydrobenzo[f][1]benzofuran](/img/structure/B14800405.png)
![N-[4-({2-[(2E)-3-(2-methoxyphenyl)prop-2-enoyl]hydrazinyl}carbonyl)phenyl]propanamide](/img/structure/B14800411.png)
![2-methoxy-N-[1-[4-(trifluoromethoxy)phenyl]ethyl]acetamide](/img/structure/B14800422.png)
![3-[4-[4-(4-fluorobenzoyl)piperidin-1-yl]butyl]-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-2,4-dione](/img/structure/B14800427.png)
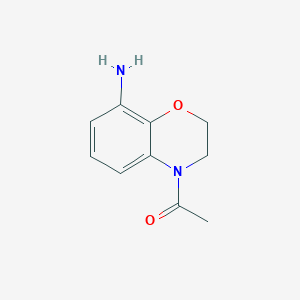
![3-[(1S,4aR,4bS,6aR)-1,4a,4b,6a,9,10-hexamethyl-2-prop-1-en-2-yl-2,3,4,5,6,7,8,9,10,10a,12,12a-dodecahydrochrysen-1-yl]propanoic acid](/img/structure/B14800444.png)
